molecular formula C19H12ClN3O3S B2429307 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 865543-71-1

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2429307
CAS No.: 865543-71-1
M. Wt: 397.83
InChI Key: MGOSKTSWTUXHQO-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorothiophene moiety: This step involves the reaction of the oxadiazole intermediate with 5-chlorothiophene-2-carboxylic acid or its derivatives.

    Attachment of the phenoxybenzamide group: This final step involves the coupling of the chlorothiophene-oxadiazole intermediate with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S/c20-16-11-10-15(27-16)18-22-23-19(26-18)21-17(24)12-6-8-14(9-7-12)25-13-4-2-1-3-5-13/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSKTSWTUXHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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